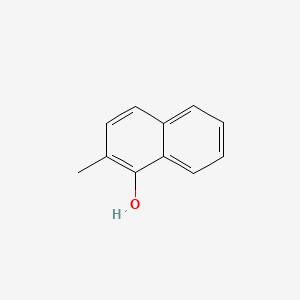

2-Methyl-1-naphthol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylnaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJCJJKWVSSELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225665 | |

| Record name | 2-Methyl-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7469-77-4 | |

| Record name | 2-Methyl-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7469-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007469774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COU5JQ433I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 2-Methyl-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-naphthol, a derivative of naphthalene, is a key intermediate in various synthetic processes, most notably in the production of Vitamin K3 (Menadione). A thorough understanding of its fundamental chemical properties is crucial for its effective handling, application, and the development of novel synthetic routes. This technical guide provides an in-depth overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for their determination, and relevant reaction pathways.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀O | [1][2] |

| Molecular Weight | 158.20 g/mol | [1] |

| CAS Number | 7469-77-4 | [1] |

| Appearance | Solid |

Physical Properties

| Property | Value | Source(s) |

| Melting Point | 64-66 °C | |

| Boiling Point | 304.3 ± 11.0 °C (Predicted) | [2] |

| Solubility | Information not readily available | |

| pKa | 9.94 ± 0.50 (Predicted) | [2] |

Spectroscopic Data

| Property | Details | Source(s) |

| ¹H NMR | Spectra available | [3][4] |

| ¹³C NMR | Spectra available | [5] |

| Mass Spectrometry | Spectra available (GC-MS) | |

| Infrared (IR) | Spectra available (FTIR) | [1][6] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are foundational for the accurate characterization of this compound in a laboratory setting.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the initial temperature to approximately 10-15 °C below the expected melting point of 64 °C.

-

Heat the sample at a rate of 1-2 °C per minute, observing the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded temperature range is the melting point of the sample. For pure this compound, this should be a narrow range around 64-66 °C.[4][7][8][9][10]

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) of this compound can be estimated using UV-Vis spectrophotometry by measuring the absorbance at different pH values.

Apparatus and Reagents:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Buffer solutions of varying pH (e.g., phosphate or borate buffers)

-

Stock solution of this compound in a suitable solvent (e.g., ethanol or methanol)

-

Acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions

Procedure:

-

Prepare a series of solutions with the same concentration of this compound in different buffer solutions covering a pH range around the expected pKa (approximately 8-12).

-

Prepare two reference solutions: one in a strongly acidic solution (pH < 2) to measure the absorbance of the fully protonated form (HA), and one in a strongly basic solution (pH > 12) to measure the absorbance of the fully deprotonated form (A⁻).

-

Calibrate the UV-Vis spectrophotometer with a blank solution (the respective buffer without the analyte).

-

Measure the absorbance spectra of all prepared solutions over a suitable wavelength range to identify the wavelengths of maximum absorbance for both the protonated and deprotonated forms.

-

Measure the absorbance of each buffered solution at the wavelength of maximum absorbance for the deprotonated form (λmax of A⁻).

-

The pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log([HA]/[A⁻]) where the ratio of the concentrations of the acidic and basic forms can be determined from the absorbance values.[3][5][11][12][13]

Spectroscopic Analysis

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

-

The final volume should be around 0.5-0.7 mL.

-

Ensure the solution is homogeneous and free of any particulate matter. Filtering through a small plug of glass wool in a Pasteur pipette may be necessary.[14][15][16][17][18]

b) Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer for analysis.[19][20][21]

c) Mass Spectrometry (MS)

Sample Introduction:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC, which separates the compound before it enters the mass spectrometer.

-

Direct infusion may also be possible depending on the ionization technique used.[22]

Synthetic Pathway Visualization

A critical application of this compound is its role as a precursor in the synthesis of Vitamin K3 (Menadione). The following diagram illustrates a generalized workflow for this chemical transformation.

Caption: Synthetic pathway of Vitamin K3 from this compound.

Safety and Handling

This compound requires careful handling due to its potential health hazards. The following is a summary of key safety information.

Hazard Classifications:

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Damage: Causes serious eye damage.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Precautionary Measures:

-

Ventilation: Use only in a well-ventilated area.[23]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[23][24]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[23]

First Aid Measures:

-

After Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[23]

-

After Skin Contact: Wash off with soap and plenty of water. Consult a physician.[23]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[23]

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[23]

This technical guide provides a foundational understanding of the chemical properties of this compound. For further, more specific applications and safety protocols, consulting the primary literature and Safety Data Sheets (SDS) is strongly recommended.

References

- 1. This compound | C11H10O | CID 24055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 7469-77-4 [m.chemicalbook.com]

- 3. aa6kj.hopto.org [aa6kj.hopto.org]

- 4. youtube.com [youtube.com]

- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ishigirl.tripod.com [ishigirl.tripod.com]

- 12. egyankosh.ac.in [egyankosh.ac.in]

- 13. m.youtube.com [m.youtube.com]

- 14. mun.ca [mun.ca]

- 15. depts.washington.edu [depts.washington.edu]

- 16. How to make an NMR sample [chem.ch.huji.ac.il]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. cif.iastate.edu [cif.iastate.edu]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. eng.uc.edu [eng.uc.edu]

- 21. youtube.com [youtube.com]

- 22. US3993701A - Methylation of α-naphthol to this compound - Google Patents [patents.google.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Synthesis of 2-Methyl-1-naphthol from α-Naphthol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-1-naphthol from α-naphthol, focusing on the direct methylation method. This process is of significant interest as this compound is a key intermediate in the production of Vitamin K3 (Menadione), a vital anti-hemorrhaging agent.[1] This document details the reaction mechanism, provides a thorough experimental protocol, and presents key quantitative data in a structured format.

Reaction Overview and Mechanism

The synthesis of this compound from α-naphthol is primarily achieved through a direct methylation reaction using methanol as the methylating agent and an alumina (Al₂O₃) catalyst.[1][2] This reaction is typically carried out in a continuous flow system under high pressure and temperature in the liquid phase.[1] The high selectivity towards the 2-methyl isomer makes this a preferred industrial method.[1][2]

The reaction proceeds via an electrophilic aromatic substitution mechanism, akin to a Friedel-Crafts alkylation. The key steps are:

-

Activation of the Methylating Agent: On the acidic sites of the alumina catalyst, methanol is activated to form a methoxonium ion or a surface-bound methoxy species, which serves as the electrophile.

-

Nucleophilic Attack: The electron-rich naphthalene ring of α-naphthol acts as a nucleophile. The hydroxyl group of α-naphthol is an activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance at the peri position (position 8) and the electronic activation at the ortho position (position 2), the attack preferentially occurs at the C2 position.

-

Formation of a Sigma Complex: The nucleophilic attack leads to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A base (which can be another molecule of methanol or the catalyst surface) removes a proton from the carbon atom bearing the new methyl group, restoring the aromaticity of the naphthalene ring and yielding the final product, this compound.

The regioselectivity for ortho-methylation is a key aspect of this synthesis. The vertical orientation of the adsorbed α-naphthol on the Lewis acidic sites of the catalyst is thought to favor the methylation at the C2 position by an adjacently adsorbed methoxide ion.[3]

Experimental Protocols

The following is a detailed experimental protocol for the liquid-phase methylation of α-naphthol, based on established methodologies.[1]

Materials and Equipment

-

Reactants:

-

α-Naphthol (reagent grade)

-

Methanol (anhydrous)

-

Toluene (anhydrous, as a diluent)

-

-

Catalyst:

-

Alumina (Al₂O₃) extrudates, preferably derived from aluminum alkoxide hydrolysis (e.g., CATAPAL® SB).[1]

-

-

Equipment:

-

High-pressure continuous flow reactor system (e.g., a packed bed reactor made of 3/8-inch stainless steel).

-

High-pressure liquid pump.

-

Back pressure regulator.

-

Heating system for the reactor.

-

Product collection system with a condenser.

-

Gas-liquid chromatograph (GLC) for product analysis.

-

Fractional distillation apparatus for purification.

-

Experimental Procedure

-

Feed Preparation: Prepare a liquid feed solution by mixing α-naphthol and methanol. A typical molar ratio of methanol to α-naphthol is in the range of 0.1 to 1.0.[1] The mixture can be diluted with an unreactive solvent like toluene to ensure it remains in the liquid phase at the feed pump inlet.[1] A common feed composition is a 0.5 molar ratio of methanol to α-naphthol, diluted in toluene.[1]

-

Catalyst Loading: Pack the stainless steel reactor with a known volume of the alumina catalyst extrudates (e.g., approximately 15 cubic centimeters).[1]

-

Reaction Execution:

-

Heat the reactor to the desired temperature, typically between 320°C and 380°C. Preferred temperatures range from 340°C to 360°C.[1]

-

Pressurize the system to between 300 and 500 psig using the back pressure regulator. A preferred pressure range is 350 to 450 psig.[1]

-

Pump the liquid feed through the heated reactor at a controlled liquid hourly space velocity (LHSV) of 1 to 10 h⁻¹. A preferred LHSV is between 2 and 6 h⁻¹.[1]

-

Continuously collect the product stream after it passes through the condenser.

-

-

Product Analysis: Analyze the composition of the product mixture using gas-liquid chromatography (GLC) to determine the conversion of α-naphthol and the selectivity to this compound and other by-products.

-

Purification:

-

The collected product mixture will contain unreacted α-naphthol, the desired this compound, and by-products such as 1-methoxynaphthalene and higher methylated naphthols.[1]

-

Separate the components by fractional distillation.[1] Due to the different boiling points of the components, this technique allows for the isolation of this compound in high purity.

-

The unreacted α-naphthol can be recovered and recycled back into the feed stream to improve the overall process economy.[1]

-

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound from α-naphthol based on experimental findings.

Table 1: Reaction Conditions for Liquid-Phase Methylation of α-Naphthol [1]

| Parameter | Range | Preferred Range |

| Temperature | 320 - 380 °C | 340 - 360 °C |

| Pressure | 300 - 500 psig | 350 - 450 psig |

| Methanol:α-Naphthol Molar Ratio | 0.1 - 1.0 | 0.2 - 0.8 |

| Liquid Hourly Space Velocity (LHSV) | 1 - 10 h⁻¹ | 2 - 6 h⁻¹ |

Table 2: Product Distribution at Various Temperatures in Liquid-Phase Methylation of α-Naphthol [1] (Conditions: Methanol:α-Naphthol Molar Ratio = 0.5, LHSV = 3 h⁻¹, Pressure = 400 psig)

| Component | 340 °C (wt%) | 345 °C (wt%) | 350 °C (wt%) | 355 °C (wt%) |

| Light Ends (Methanol, Dimethyl ether) | 1.85 | 1.35 | 2.31 | - |

| 1-Methoxynaphthalene | 0.70 | 2.88 | 2.67 | - |

| α-Naphthol (unreacted) | 59.39 | 56.23 | 50.67 | - |

| This compound | 32.95 | 36.50 | 40.70 | - |

| Higher Methylated Products | 5.10 | 3.04 | 3.60 | - |

| α-Naphthol Conversion | 40.61% | 43.77% | 49.33% | - |

| Selectivity to this compound | 81.14% | 83.39% | 82.59% | - |

Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

References

Spectroscopic data analysis of 2-Methyl-1-naphthol (NMR, IR, MS).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-1-naphthol, a key intermediate in the synthesis of Vitamin K3 (Menadione). A comprehensive understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural confirmation in research and drug development. This document presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols.

Core Spectroscopic Data

The structural and electronic environment of this compound gives rise to a unique spectroscopic fingerprint. The following sections provide a quantitative summary and interpretation of its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. The aromatic protons are deshielded and appear in the downfield region (δ 7.0-8.5 ppm), while the methyl protons are shielded and appear upfield (δ 2.0-2.5 ppm). The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-8 | ~8.11 | d | |

| H-5 | ~7.76 | d | |

| H-6 | ~7.46 | t | |

| H-7 | ~7.42 | t | |

| H-4 | ~7.37 | d | 8.4 |

| H-3 | ~7.23 | d | 8.4 |

| OH | ~5.11 | s (broad) | |

| CH₃ | ~2.39 | s |

Note: The assignments are based on typical chemical shifts for naphthalene derivatives and may require 2D NMR for definitive confirmation.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the aromatic rings appear in the δ 115-150 ppm region, with the carbon bearing the hydroxyl group being the most deshielded. The methyl carbon appears significantly upfield.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 | ~148.5 |

| C-8a | ~133.4 |

| C-7 | ~129.0 |

| C-5 | ~127.7 |

| C-6 | ~125.4 |

| C-4a | ~125.3 |

| C-4 | ~124.3 |

| C-8 | ~120.9 |

| C-3 | ~120.2 |

| C-2 | ~116.4 |

| CH₃ | ~15.6 |

Note: Assignments are based on spectral data and predictive models. Quaternary carbon signals are typically weaker.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3200 (broad) | O-H stretch | Phenolic Hydroxyl |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methyl (CH₃) |

| ~1600-1450 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Phenol |

| ~850-750 | C-H bend (out-of-plane) | Aromatic |

The broad O-H stretching band is a hallmark of the phenolic hydroxyl group and is indicative of hydrogen bonding. The aromatic C=C stretching vibrations appear as a series of sharp bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

| m/z | Proposed Fragment | Significance |

| 158 | [C₁₁H₁₀O]⁺ | Molecular Ion (M⁺) |

| 143 | [M - CH₃]⁺ | Loss of a methyl radical |

| 129 | [M - CHO]⁺ | Loss of a formyl radical |

| 115 | [C₉H₇]⁺ | Naphthalenyl cation |

The mass spectrum is characterized by a prominent molecular ion peak at m/z 158, confirming the molecular weight of this compound.[1] The fragmentation pattern is typical for methylated aromatic compounds, with the loss of a methyl radical being a significant pathway.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumentation and Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay (d1): 1-2 seconds

-

Spectral Width: 16 ppm

-

Acquisition Time: ~3-4 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

-

Relaxation Delay (d1): 2-5 seconds

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1-2 seconds

-

IR Spectroscopy (FTIR-ATR)

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or germanium crystal).

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (Electron Ionization - GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

If necessary, filter the solution to remove any particulate matter.

Instrumentation and Parameters:

-

Inlet: Gas Chromatography (GC)

-

Ionization Source: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Temperature Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 250 °C.

-

Final Hold: 5 minutes at 250 °C.

-

-

Injection Volume: 1 µL

Workflow and Data Integration

The effective structural elucidation of this compound relies on the integration of data from all three spectroscopic techniques. The following diagram illustrates the logical workflow for this process.

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

This integrated approach, combining the detailed structural insights from NMR, functional group information from IR, and molecular weight and fragmentation data from MS, provides a robust and unambiguous confirmation of the identity and purity of this compound. This is essential for its application in pharmaceutical synthesis and other high-purity chemical industries.

References

Initial Investigations into the Biological Activity of 2-Methyl-1-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-naphthol, a methylated derivative of 1-naphthol, is a compound of interest for its potential biological activities. As a metabolite of 2-methylnaphthalene, its toxicological profile has been a primary area of investigation. However, emerging research on related naphthol derivatives suggests a broader range of biological effects, including antioxidant and enzyme-inhibitory activities. This technical guide provides a consolidated overview of the current understanding of the biological activity of this compound, presenting available data, detailed experimental protocols for its investigation, and hypothesized signaling pathway interactions. Due to the limited specific data on this compound, this guide incorporates information from closely related analogs to provide a comparative context and guide future research.

Metabolism of this compound

The metabolism of 2-methylnaphthalene, the precursor to this compound, primarily occurs in the liver and involves two main pathways: oxidation of the methyl group and ring epoxidation.[1][2] These reactions are catalyzed by cytochrome P450 (CYP) monooxygenases.[1] The major metabolic route is the oxidation of the 2-methyl group, leading to the formation of 2-hydroxymethylnaphthalene, which is further oxidized to 2-naphthoic acid.[1] Ring epoxidation at various positions also occurs, though to a lesser extent, forming dihydrodiols.[2]

Biological Activities and Quantitative Data

While specific quantitative data for this compound is scarce in the public domain, studies on related naphthol derivatives provide insights into its potential biological activities.

Cytotoxicity and Genotoxicity

Studies on 2-naphthol, a closely related compound, have shown that it can induce DNA damage in human lymphocytes.[3][4] All concentrations of 2-naphthol tested in one study significantly induced DNA fragmentation.[3] At a concentration of 100 µM, 2-naphthol led to a 63% increase in DNA fragmentation compared to the negative control group (13%).[3] However, no significant cytotoxic effect was observed in the same study.[3]

Table 1: Genotoxicity of 2-Naphthol on Human Lymphocytes

| Compound | Concentration (µM) | DNA Fragmentation (%) |

| 2-Naphthol | 100 | 63 |

| Control | - | 13 |

Data extracted from a study on human lymphocytes.[3]

Antioxidant Activity

Enzyme Inhibition

Certain derivatives of 1-naphthol have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, with some showing preferential inhibition of COX-2 over COX-1.[5][6] The presence of a hydroxyl group at the C-1 position on the naphthalene nucleus appears to be important for this activity.[5][6]

Table 2: Cyclooxygenase Inhibitory Activity of Selected Naphthol Derivatives

| Compound | COX-1 Inhibition | COX-2 Inhibition |

| 2-(3'-hydroxypropyl)-naphthalen-1-ol | Preferential COX-2 | Preferential COX-2 |

| 2-(3'-hydroxy-2'-methylpropyl)-naphthalen-1-ol | Preferential COX-2 | Preferential COX-2 |

| 2-(3'-hydroxy-2',2'-dimethylpropyl)-naphthalen-1-ol | Preferential COX-2 | Preferential COX-2 |

Data indicates preferential inhibition without specific IC50 values.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on a selected cell line.

Protocol:

-

Cell Seeding: Seed a suitable cell line (e.g., HepG2, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

-

Treatment: Replace the medium in the wells with the prepared dilutions of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This protocol outlines the procedure for assessing the free radical scavenging activity of this compound.

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound in methanol. Ascorbic acid or Trolox can be used as a positive control.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the test compound.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the compound to determine the IC50 value.

Cyclooxygenase (COX) Inhibition Assay

This protocol provides a method for evaluating the inhibitory effect of this compound on COX-1 and COX-2 enzymes.[7]

Protocol:

-

Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer.

-

Reaction Mixture: In a test tube, combine Tris-HCl buffer (pH 8.0), hematin, and epinephrine.

-

Enzyme Addition: Add the COX enzyme (either COX-1 or COX-2) to the reaction mixture and incubate for 2 minutes at room temperature.

-

Inhibitor Addition: Add this compound (dissolved in DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid and incubate for a specific time (e.g., 2 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a solution of formic acid.

-

Product Quantification: The product of the reaction (e.g., Prostaglandin E2) is quantified using a suitable method, such as an enzyme immunoassay (EIA) kit.

-

IC50 Calculation: Determine the concentration of this compound that causes 50% inhibition of the enzyme activity for both COX-1 and COX-2.

Potential Signaling Pathway Modulation

Based on the known biological activities of similar phenolic compounds, it is hypothesized that this compound may modulate key signaling pathways involved in inflammation and cell proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8][9] Many natural phenolic compounds have been shown to modulate this pathway.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a key regulator of the inflammatory response.[10] It controls the expression of numerous pro-inflammatory genes.[11] Natural compounds with antioxidant and anti-inflammatory properties often exert their effects through the inhibition of this pathway.

Conclusion and Future Directions

The available evidence suggests that this compound is a biologically active molecule with potential cytotoxic, antioxidant, and enzyme-inhibitory properties. However, a significant lack of direct quantitative data necessitates further investigation. The experimental protocols provided in this guide offer a framework for systematic evaluation of its biological effects. Future research should focus on determining the IC50 values of this compound in various bioassays and elucidating its precise mechanisms of action, including its impact on the MAPK and NF-κB signaling pathways. Such studies will be crucial in defining the therapeutic and toxicological profile of this compound.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory effects of 2-substituted-1-naphthol derivatives on cyclooxygenase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Reaction mechanisms involved in the synthesis of 2-Methyl-1-naphthol.

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-naphthol

Introduction

This compound is a significant chemical intermediate, primarily recognized for its role as a direct precursor in the synthesis of Menadione, also known as Vitamin K3.[1][2][3] Vitamin K3 is a synthetic form of vitamin K, essential in the animal feed industry for its anti-hemorrhagic properties.[1][4] The strategic importance of this compound has driven the development of various synthetic methodologies, each with distinct mechanisms, advantages, and limitations. These routes range from the direct oxidation of 2-methylnaphthalene to the catalytic methylation of 1-naphthol.

This technical guide provides a comprehensive overview of the core reaction mechanisms involved in the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing, offering detailed experimental protocols, comparative quantitative data, and visual diagrams of reaction pathways.

Oxidation of 2-Methylnaphthalene

The oxidation of 2-methylnaphthalene is a prominent route for producing 2-methyl-1,4-naphthoquinone (Menadione), where this compound is a key intermediate.[4] This transformation can be achieved through both chemical and microbial methods. The primary challenge is to control the oxidation to selectively hydroxylate the C1 position without over-oxidation to the quinone or oxidation of the methyl group to form 2-naphthoic acid.[5][6]

Microbial Oxidation

Certain microorganisms, such as strains of Rhodococcus, can perform a highly selective site-specific oxidation of 2-methylnaphthalene.[5][7] These biocatalytic systems utilize monooxygenase enzymes to introduce a hydroxyl group at the C1 position.

Reaction Mechanism: The enzymatic reaction involves the activation of molecular oxygen by a monooxygenase. The enzyme binds the 2-methylnaphthalene substrate in a specific orientation within its active site, exposing the C1 position to the activated oxygen species, leading to hydroxylation. The process can be inhibited at the this compound stage before further oxidation to menadione.

Caption: Microbial oxidation of 2-methylnaphthalene.

Quantitative Data: Microbial Oxidation

| Microorganism | Substrate Conc. | Productivity | Key Conditions | Reference |

| Rhodococcus sp. M192 | 1 mM | ~90 µM | Carbon source: methylethylketone; Solvent: 1-propanol; Inhibitor: ethylxanthate | [5][7] |

Experimental Protocol: Microbial Oxidation of 2-Methylnaphthalene [5]

-

Cultivation: Rhodococcus sp. M192 cells are cultivated in a suitable medium containing methylethylketone as a carbon source at 28°C for 1-3 days.

-

Reaction Setup: The cultivated cells are harvested and washed. The resting cells are resuspended in a reaction buffer.

-

Substrate Addition: 2-Methylnaphthalene, dissolved in 1-propanol, is added to the cell suspension to a final concentration of 1 mM. Ethylxanthate is added as an inhibitor to prevent the formation of 2-naphthoic acid.

-

Incubation: The reaction mixture is incubated at a controlled temperature with shaking to ensure aeration.

-

Extraction and Analysis: After the reaction period, the mixture is extracted with an organic solvent. The organic phase is then analyzed by techniques such as HPLC or GC to determine the concentration of this compound.

Chemical Oxidation

Chemical oxidation typically employs strong oxidizing agents. While the commercial synthesis of menadione often uses chromic acid, which can produce this compound as an intermediate, this method suffers from chromium waste.[1] Milder and more environmentally benign methods using hydrogen peroxide (H₂O₂) with various catalysts have been developed.[1][8]

Reaction Mechanism: The mechanism with H₂O₂ often involves the catalytic generation of a reactive oxygen species. For instance, with a titanium silicate catalyst, a titanium-hydroperoxo species is formed, which then acts as the electrophilic oxygen transfer agent to the electron-rich naphthalene ring, preferentially at the alpha-position (C1).

Caption: Catalytic oxidation of 2-methylnaphthalene.

Quantitative Data: Chemical Oxidation

| Oxidant | Catalyst | Solvent | Yield | Reference |

| H₂O₂ | MeReO₃ | Glacial Acetic Acid | 80% (to Menadione) | [1] |

| H₂O₂ | Ti-MMM-2 | Not specified | 78% selectivity (to Menadione) | [8] |

Experimental Protocol: Oxidation of this compound to Menadione [1]

While this protocol details the subsequent oxidation to menadione, the initial step forms this compound.

-

Catalyst Preparation: An Mg-Fe mixed oxide catalyst is prepared for the initial methylation step (see Section 2).

-

Methylation: 1-naphthol is reacted with methanol in the gas phase over the Mg-Fe catalyst to produce this compound.

-

Oxidation: The resulting this compound is then oxidized in the liquid phase using hydrogen peroxide as the oxidant. This step is also catalyzed.

-

Workup: The reaction mixture is processed to isolate the menadione product. The use of this compound as the starting material avoids byproducts like 6-methyl-1,4-naphthoquinone.[4]

Methylation of 1-Naphthol (α-Naphthol)

The direct methylation of 1-naphthol at the C2 position is an industrially relevant method. This reaction is typically performed at high temperatures and pressures in the presence of a catalyst.

Reaction Mechanism: This is a catalytic electrophilic substitution reaction. Under high temperatures, methanol interacts with the alumina catalyst to form a methylating agent, likely a surface-bound methoxide species or a carbocation-like species. The electron-rich naphthol ring, activated by the hydroxyl group, then attacks this electrophilic species. The ortho-position (C2) is sterically accessible and electronically favored for substitution.

Caption: Catalytic methylation of 1-naphthol.

Quantitative Data: Methylation of 1-Naphthol

| Methylating Agent | Catalyst | Temperature (°C) | Pressure (psig) | Yield (%) | Reference |

| Methanol | Alumina (from alkoxide hydrolysis) | 340 - 360 | 350 - 450 | 32.3 - 40.7 | [2][9] |

| Methanol | Ferric Oxide | 400 | ~1470 (100 atm) | 57.6 (conversion) | [9] |

| Methanol | CeO₂ and Sb₂O₃, GeO₂, SnO₂ or MgO | Elevated | Vapor Phase | Not specified | [9] |

Experimental Protocol: Liquid-Phase Methylation of 1-Naphthol [2]

-

Reactor Setup: A continuous flow reactor is packed with an alumina catalyst, preferably derived from aluminum alkoxide hydrolysis.

-

Reaction Conditions: A liquid feed consisting of α-naphthol and methanol (mole ratio between 0.1 and 1.0) is passed over the catalyst bed. The reaction is maintained at a temperature of 320-380°C and a pressure of 300-500 psig. The liquid hourly space velocity (LHSV) is kept between 1 and 10.

-

Product Collection: The product stream exiting the reactor is collected.

-

Purification: The collected product mixture is subjected to fractional distillation to separate this compound from unreacted α-naphthol and any byproducts. The unreacted α-naphthol can be recycled.[2]

Synthesis from 4-Halo-1-Naphthol via Mannich Reaction

A versatile, one-pot synthesis of this compound starts from 4-halo-1-naphthol.[9] The process involves a Mannich reaction followed by catalytic hydrogenation.

Reaction Mechanism:

-

Mannich Reaction: 4-Halo-1-naphthol reacts with a secondary amine (e.g., dimethylamine) and formaldehyde. The amine and formaldehyde first form an electrophilic Eschenmoser-like salt or iminium ion. The electron-rich 1-naphthol then undergoes electrophilic substitution at the C2 position to form the Mannich base.

-

Hydrogenation: The resulting Mannich base is then subjected to catalytic hydrogenation. This step achieves two transformations simultaneously: the carbon-nitrogen bond of the aminomethyl group is cleaved (hydrogenolysis) to form a methyl group, and the halogen atom at the C4 position is removed by hydrodehalogenation.

Caption: One-pot synthesis via Mannich reaction.

Quantitative Data: Mannich Reaction and Reduction

| Starting Material | Reaction Steps | Reagents | Yield (%) | Reference |

| 1-Naphthol | 1. Mannich Reaction | Piperidine, Formaldehyde | 45 (for Mannich base) | [9] |

| 2-(Piperidinomethyl)-1-naphthol | 2. Reduction | H₂ / Pd/SrCO₃ | 85 | [9] |

| 2-Morpholinomethyl-1-naphthol | Reduction | 10% Pd/C, 62 psi H₂ | 65 | [9] |

Experimental Protocol: One-Pot Synthesis from 4-Halo-1-Naphthol [9]

-

Mannich Reaction: In a suitable reaction vessel, 4-halo-1-naphthol is mixed with a secondary amine and formaldehyde. The reaction can be performed at or around room temperature.

-

Hydrogenation: Without isolating the intermediate Mannich base, the reaction mixture is transferred to a hydrogenation apparatus. A hydrogenation catalyst (e.g., Palladium on carbon) is added. The mixture is then subjected to hydrogenation under pressure until the reaction is complete.

-

Workup: After the reaction, the catalyst is filtered off, and the product, this compound, is isolated from the reaction mixture through standard extraction and purification techniques. The process boasts a high overall yield without requiring intermediate purification.[9]

Synthesis from 1-Tetralone

A vapor-phase catalytic route starting from 1-tetralone has been developed, which can be performed in one or two steps.[8] This method involves methylation and dehydrogenation.

Reaction Mechanism: The proposed mechanism suggests the formation of the enol form of 1-tetralone as a key intermediate.[8]

-

Methylation: 1-tetralone is methylated at the C2 position using methanol as the methylating agent over a modified iron oxide catalyst.

-

Dehydrogenation: The resulting 2-methyl-1-tetralone is then dehydrogenated to form the aromatic naphthol ring. This step is typically catalyzed by palladium on activated carbon. These two steps can be combined in a single reactor with a mixed or layered catalyst bed, avoiding intermediate separation.[8]

Caption: Synthesis of this compound from 1-tetralone.

Quantitative Data: Synthesis from 1-Tetralone

| Reaction Step | Catalyst | Conversion/Selectivity | Reference |

| Methylation & Dehydrogenation | Modified Iron Oxide & Pd/C | High conversion and selectivity (90-97%) | [8] |

Experimental Protocol: One-Step Vapor-Phase Synthesis from 1-Tetralone [8]

-

Catalyst Bed: A fixed-bed reactor is prepared with either a double-layered or mixed catalytic bed containing a modified iron oxide catalyst for methylation and a palladium-on-carbon catalyst for dehydrogenation.

-

Reaction: A vaporized feed of 1-tetralone and methanol is passed through the reactor at an optimized temperature and pressure. Methanol serves as both a diluent and the methylating agent.

-

Product Recovery: The product stream is cooled and condensed. This compound is then separated from the mixture. The main advantage of this integrated scheme is the elimination of intermediate separation and purification steps.[8]

References

- 1. ajrconline.org [ajrconline.org]

- 2. US3993701A - Methylation of α-naphthol to this compound - Google Patents [patents.google.com]

- 3. Menadione - Wikipedia [en.wikipedia.org]

- 4. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. asianpubs.org [asianpubs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. US5420362A - Synthesis of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physical Properties of 2-Methyl-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Methyl-1-naphthol, a crucial intermediate in various chemical syntheses. The focus of this document is on its melting point and solubility, presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.

Core Physical Properties

This compound is a solid at room temperature, appearing as a crystalline substance.[1] Its physical characteristics are pivotal for its application in laboratory and industrial settings, influencing purification methods, formulation strategies, and reaction kinetics.

Melting Point

The melting point of a compound is a critical indicator of its purity. For this compound, the literature consistently reports a melting point range of 64-66 °C .[1][2][3][4][5] This narrow range suggests a high level of purity for commercially available samples.

| Parameter | Value | Reference |

| Melting Point | 64-66 °C | [1][2][3][4][5] |

Solubility

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental protocols for measuring the melting point and solubility of this compound.

Melting Point Determination

The melting point of this compound can be accurately determined using the capillary method with a melting point apparatus.[9][10][11]

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely powdered.[9][10] The powdered sample is then packed into a capillary tube to a height of 2-3 mm.[11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[9][11]

-

Heating: The sample is heated, and the temperature is monitored closely.[9][10] The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point to ensure accuracy.[9]

-

Observation: The melting point range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire solid has melted.[9]

Solubility Determination (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a reliable technique for determining the solubility of a solid in a liquid.[12]

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.[12]

-

Equilibration: The container is placed in a thermostatic shaker bath at a constant temperature and agitated for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[12]

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12][13]

-

Calculation: The solubility is then calculated based on the determined concentration.[12]

Visualized Experimental Workflows

To further elucidate the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for determining the melting point and solubility of this compound.

References

- 1. 2-メチル-1-ナフトール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound | CAS#:7469-77-4 | Chemsrc [chemsrc.com]

- 5. This compound | 7469-77-4 [chemicalbook.com]

- 6. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 2-Naphthol [chembk.com]

- 9. employees.oneonta.edu [employees.oneonta.edu]

- 10. davjalandhar.com [davjalandhar.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. benchchem.com [benchchem.com]

- 13. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 2-Naphthol Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 2-naphthol, a simple bicyclic aromatic compound, has emerged as a privileged starting point for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide delves into the synthesis, biological activities, and potential applications of these compounds, with a particular focus on their anticancer and antimicrobial properties. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the exploration and development of novel therapeutic agents.

Synthetic Strategies for 2-Naphthol Derivatives

The functionalization of the 2-naphthol core can be achieved through various synthetic methodologies, allowing for the introduction of diverse pharmacophores and the fine-tuning of biological activity.[1] Key approaches include multicomponent reactions, which offer efficiency and atom economy, and electrophilic cyclization for the construction of more complex fused systems.[2][3]

One of the most prominent methods for synthesizing bioactive 2-naphthol derivatives is the Betti reaction , a modified Mannich reaction. This one-pot condensation of 2-naphthol, an aldehyde, and an amine provides a straightforward route to aminobenzylnaphthols, a class of compounds exhibiting a range of biological activities.[4] The reaction can be performed under solvent-free conditions, aligning with the principles of green chemistry.[4]

General Experimental Protocol: Betti Reaction for Aminobenzylnaphthol Synthesis

A representative protocol for the synthesis of aminobenzylnaphthols via the Betti reaction is as follows:

-

Reactant Mixture: In a round-bottom flask, equimolar amounts of 2-naphthol, an appropriate aryl aldehyde, and an amino acid methyl ester are combined.[4]

-

Reaction Conditions: The mixture is heated to 60°C in a solvent-free environment.[4]

-

Reaction Time: The reaction is allowed to proceed for a duration determined by monitoring the consumption of starting materials, typically via thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid is then purified, often by recrystallization from a suitable solvent such as ethanol, to yield the pure aminobenzylnaphthol product.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry.[5][6][7][8]

Anticancer Applications of 2-Naphthol Derivatives

A significant body of research highlights the potential of 2-naphthol derivatives as anticancer agents. These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including those of the lung, prostate, breast, liver, pancreas, and cervix.[4][9]

Cytotoxicity Data

The anticancer efficacy of various 2-naphthol derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter. A summary of reported IC₅₀ values is presented in the table below.

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Aminobenzylnaphthols | MMZ-140C | BxPC-3 (Pancreatic) | 30.15 ± 9.39 | [4][10] |

| MMZ-45B | HT-29 (Colorectal) | 31.78 ± 3.93 | [4][10] | |

| Compound 4d (Thiophene containing) | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver) | GI₅₀ 10 µg/mL | [4] | |

| Pyrazole-linked benzothiazole–naphthols | Compound 4j | HeLa (Cervical) | 4.63 | [4] |

| Compound 4k | HeLa (Cervical) | ~5.0 | [4] | |

| Compound 4l | HeLa (Cervical) | 5.54 | [4] | |

| 1-Alkyl derivatives | Compound 5d (A:R = 4-F–C6H5) | Hep G2 (Liver) | 1.2 ± 1.1 | [11] |

| Compound 5d (A:R = 4-F–C6H5) | A549 (Lung) | 1.6 ± 1.0 | [11] | |

| Compound 5d (A:R = 4-F–C6H5) | MDA 231 (Breast) | 0.9 ± 0.1 | [11] | |

| Compound 5d (A:R = 4-F–C6H5) | HeLa (Cervical) | 0.8 ± 0.4 | [11] | |

| Naphthoquinone-naphthol derivatives | Compound 13 | HCT116 (Colon) | 1.18 | [12] |

| Compound 13 | PC9 (Lung) | 0.57 | [12] | |

| Compound 13 | A549 (Lung) | 2.25 | [12] |

Mechanisms of Anticancer Action

The anticancer activity of 2-naphthol derivatives is attributed to various mechanisms, including the induction of apoptosis and cell cycle arrest.[4] In silico studies and experimental evidence suggest that these compounds can interact with and inhibit the activity of key cellular targets involved in cancer progression.

Caption: Proposed mechanisms of anticancer action for 2-naphthol derivatives.

Antimicrobial Applications of 2-Naphthol Derivatives

In addition to their anticancer properties, 2-naphthol derivatives have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi, including multidrug-resistant (MDR) strains.[5][13][14][15] This makes them promising candidates for the development of new anti-infective agents.

Antimicrobial Activity Data

The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1-Aminoalkyl-2-naphthols | 1-(piperidin-1-ylmethyl)naphthalen-2-ol (Compound 3) | Pseudomonas aeruginosa MDR1 | 10 | [5][15] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (Compound 3) | Staphylococcus aureus MDR | 100 | [5][15] | |

| 1-(dimethylaminomethyl)naphthalen-2-ol (Compound 2) | Penicillium notatum | 400 | [5][15] | |

| 1-(dimethylaminomethyl)naphthalen-2-ol (Compound 2) | P. funiculosum | 400 | [5][15] | |

| Mannich base derivatives | 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Enterobacter cloacae 23355 | 0.1-0.4 µM | [13] |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Klebsiella pneumoniae 13883 | 0.1-0.4 µM | [13] | |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Proteus vulgaris 13315 | 0.1-0.4 µM | [13] | |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Pseudomonas aeruginosa 27853 | 0.1-0.4 µM | [13] | |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Candida parapsilosis | 0.1-0.4 µM | [13] | |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Candida tropicalis | 0.1-0.4 µM | [13] |

Mechanism of Antimicrobial Action

Molecular docking studies have provided insights into the potential mechanisms of antimicrobial action. For instance, certain 1-aminoalkyl-2-naphthol derivatives have shown strong binding affinities to essential bacterial and fungal enzymes, such as E. coli DNA gyrase and Candida albicans lanosterol 14α-demethylase.[14][15] Inhibition of these enzymes disrupts critical cellular processes, leading to microbial death.

Caption: A typical workflow for the screening and evaluation of 2-naphthol derivatives.

Other Potential Applications

Beyond their roles as anticancer and antimicrobial agents, 2-naphthol derivatives are being explored for a variety of other therapeutic applications. These include their potential as:

-

Antioxidants: The phenolic hydroxyl group in the 2-naphthol scaffold can act as a radical scavenger.[16]

-

Enzyme Inhibitors: Derivatives have shown inhibitory activity against enzymes like cholinesterase and α-glucosidase, suggesting potential applications in neurodegenerative diseases and diabetes.[17][18]

-

Antiviral and Antiparasitic Agents: Some derivatives have exhibited promising activity against viruses and parasites.[17][18]

Conclusion

The 2-naphthol scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The ease of synthesis and the ability to introduce a wide range of functional groups allow for the creation of large and diverse chemical libraries for screening. The demonstrated anticancer and antimicrobial activities, coupled with emerging applications in other therapeutic areas, underscore the importance of continued research into this fascinating class of compounds. This guide provides a foundational understanding for scientists and researchers to build upon in their quest for new and effective medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Naphthol(135-19-3) IR Spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Multicomponent one-pot synthesis of 2-naphthol derivatives and evaluation of their anticancer activity | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

2-Methyl-1-naphthol: A Comprehensive Technical Guide to Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-naphthol, a derivative of naphthalene, is a chemical intermediate with applications in the synthesis of various compounds, including vitamin K analogues.[1] As with many aromatic hydroxyl compounds, a thorough understanding of its safety profile, handling procedures, and toxicological properties is paramount for professionals in research and drug development. This technical guide provides an in-depth overview of the available safety, handling, and toxicity information for this compound. It summarizes quantitative toxicological data, outlines relevant experimental protocols for assessing its toxicity, and visualizes key mechanistic pathways. The information presented is intended to support safe laboratory practices and inform risk assessments.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-Methylnaphthalen-1-ol |

| Synonyms | 2-Methyl-1-naphthalenol, 1-Hydroxy-2-methylnaphthalene |

| CAS Number | 7469-77-4 |

| Molecular Formula | C₁₁H₁₀O |

| Molecular Weight | 158.20 g/mol |

| Appearance | Solid |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[2]

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Danger[2]

Precautionary Statements: P261, P280, P305 + P351 + P338[2]

Handling and Storage

Proper handling and storage of this compound are crucial to minimize exposure and ensure laboratory safety.

Handling:

-

Handle in a well-ventilated place, preferably in a chemical fume hood.[2]

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Use non-sparking tools and prevent electrostatic discharge.[2]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials and foodstuff containers.[2]

Toxicity Information

Quantitative Toxicity Data

| Compound | Test | Species | Route | Value |

| 1-Naphthol | LD50 | Mouse | Oral | 275 mg/kg |

| LD50 | Rabbit | Dermal | 880 mg/kg | |

| LC50 | Rat | Inhalation | 210.5 ppm (4 hours) | |

| 2-Naphthol | LD50 | Rat | Oral | 1960 mg/kg |

| LD50 | Mouse | Oral | 98 mg/kg | |

| LC50 | Rat | Inhalation | >770 mg/m³/1H | |

| LD50 | Rabbit | Dermal | >10 g/kg |

Data for 1-Naphthol and 2-Naphthol are provided for comparative purposes.[4]

Occupational Exposure Limits

There are no specific occupational exposure limits (OELs) established by major regulatory bodies like OSHA, NIOSH, or ACGIH for this compound. For the related compound, 2-methylnaphthalene, the ACGIH has established a Threshold Limit Value (TLV) as a Time-Weighted Average (TWA) of 0.5 ppm.[5] It is important to note that the presence of a hydroxyl group in this compound can alter its toxicological properties, and therefore, the OEL for 2-methylnaphthalene should be used with caution as a reference.

Mechanism of Toxicity and Signaling Pathways

The precise molecular mechanisms of this compound toxicity have not been extensively elucidated. However, based on studies of related naphthol and naphthalene compounds, a plausible mechanism involves metabolic activation to reactive intermediates that induce oxidative stress and cellular damage.[6][7]

The metabolism of naphthalene and its derivatives often proceeds via cytochrome P450-mediated oxidation to form epoxides, which can then be converted to naphthols and subsequently to reactive naphthoquinones.[7] These quinones can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[8] This surge in ROS can overwhelm the cellular antioxidant defense systems, leading to the depletion of glutathione (GSH), lipid peroxidation, and damage to proteins and DNA.[6][9]

Studies on naphthol derivatives have implicated the involvement of specific signaling pathways in their cytotoxic effects. For instance, a novel naphthoquinone-naphthol derivative has been shown to induce apoptosis in cancer cells by downregulating the EGFR/PI3K/Akt signaling pathway.[10] Furthermore, other naphthoquinone derivatives have been observed to induce apoptosis through the ROS-mediated regulation of MAPK and STAT3 signaling pathways.[11]

Experimental Protocols for Toxicity Assessment

A variety of in vitro assays can be employed to assess the cytotoxic and genotoxic potential of this compound. The following are outlines of commonly used experimental protocols.

Cytotoxicity Assessment: WST-1 Assay

This colorimetric assay measures cell proliferation and viability.

-

Cell Seeding: Plate cells in a 96-well microplate at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle and positive controls. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against compound concentration.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the WST-1 assay protocol.

-

Supernatant Collection: Centrifuge the plate and transfer the supernatant to a new 96-well plate.

-

LDH Reaction: Add LDH reaction mixture to each well.

-

Incubation and Absorbance Measurement: Incubate at room temperature, protected from light, and measure the absorbance at 490 nm.

-

Data Analysis: Calculate cytotoxicity as a percentage of the positive control (cells treated with a lysis buffer).

Genotoxicity Assessment: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[12]

-

Cell Preparation: Culture cells on coverslips or chamber slides and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with a crosslinking agent (e.g., paraformaldehyde) and permeabilize the cell membranes.

-

TUNEL Staining: Incubate the cells with the TUNEL reaction mixture, which contains TdT and labeled dUTP.

-

Visualization: Analyze the cells using fluorescence microscopy or flow cytometry to detect labeled, fragmented DNA.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Conclusion

This compound is a hazardous chemical that requires careful handling and the use of appropriate personal protective equipment. While specific quantitative toxicity data are limited, information from structurally related compounds suggests that it may be harmful if ingested, inhaled, or in contact with skin, and poses a significant risk of serious eye damage. The likely mechanism of toxicity involves metabolic activation to reactive species that induce oxidative stress and damage to cellular macromolecules, potentially through the modulation of key signaling pathways such as the EGFR/PI3K/Akt and MAPK pathways. The experimental protocols outlined in this guide provide a framework for further investigation into the cytotoxic and genotoxic potential of this compound. Researchers and drug development professionals should adhere to strict safety protocols and consult the relevant Safety Data Sheets before handling this compound.

References

- 1. US3993701A - Methylation of α-naphthol to this compound - Google Patents [patents.google.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 2-METHYLNAPHTHALENE | Occupational Safety and Health Administration [osha.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Interaction of menadione (2-methyl-1,4-naphthoquinone) with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The compound 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via reactive oxygen species-regulated mitogen-activated protein kinase, protein kinase B, and signal transducer and activator of transcription 3 signaling in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Oxidation of 2-Methyl-1-naphthol to Menadione (Vitamin K3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the chemical synthesis of menadione (2-methyl-1,4-naphthoquinone), also known as Vitamin K3, through the oxidation of 2-methyl-1-naphthol. Menadione is a synthetic naphthoquinone and a vital precursor in the synthesis of K vitamins, which play a crucial role in blood coagulation and bone metabolism.[1] The oxidation of this compound is a preferred route as it avoids the formation of byproducts like 6-methyl-1,4-naphthoquinone, which can occur when starting from 2-methylnaphthalene.[2][3] This protocol outlines various established methods, including the use of hydrogen peroxide and molecular oxygen as oxidizing agents, providing researchers with versatile and efficient approaches for menadione synthesis.

Introduction

Menadione (Vitamin K3) is a synthetic compound that acts as a provitamin, convertible in the body to active forms of vitamin K2.[1] Its synthesis is of significant interest in the pharmaceutical and nutraceutical industries. The oxidation of this compound presents a direct and selective method for producing menadione. Various oxidizing agents and catalytic systems have been developed to optimize this conversion, aiming for high yield, selectivity, and environmentally benign conditions. This document details several protocols, allowing for flexibility based on available reagents and equipment.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes quantitative data from various reported methods for the oxidation of this compound to menadione, offering a comparative overview of their efficiencies.

| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |